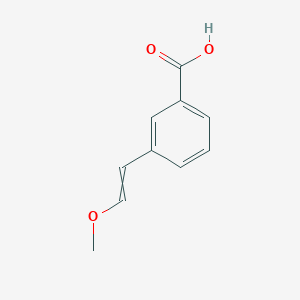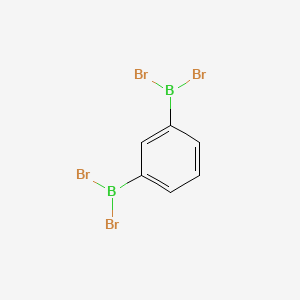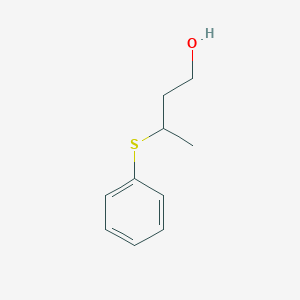
1-Butanol, 3-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 3-(phenylthio)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a butanol backbone with a phenylthio group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butanol, 3-(phenylthio)- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent such as phenylmagnesium bromide reacts with 3-chlorobutanol under controlled conditions to yield 1-Butanol, 3-(phenylthio)- .
Industrial Production Methods
Industrial production of 1-Butanol, 3-(phenylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanol, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
1-Butanol, 3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mécanisme D'action
The mechanism by which 1-Butanol, 3-(phenylthio)- exerts its effects involves interactions with various molecular targets. The phenylthio group can participate in electron transfer processes, while the butanol backbone may interact with hydrophobic regions of proteins and enzymes. These interactions can influence biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanol: A simple alcohol with a butanol backbone.
3-Phenylthio-1-propanol: Similar structure but with a shorter carbon chain.
Phenylthioethanol: Contains a phenylthio group attached to an ethanol backbone.
Uniqueness
1-Butanol, 3-(phenylthio)- is unique due to the specific positioning of the phenylthio group on the third carbon atom of the butanol backbone. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
102211-98-3 |
|---|---|
Formule moléculaire |
C10H14OS |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
3-phenylsulfanylbutan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
Clé InChI |
KLFUYDKDGMWCOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



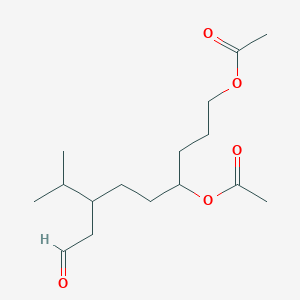
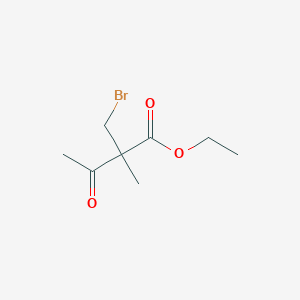
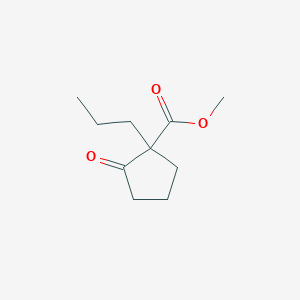
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

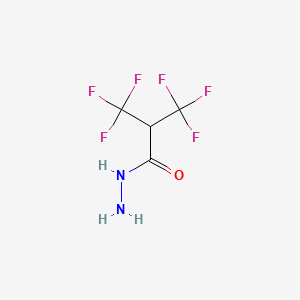
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
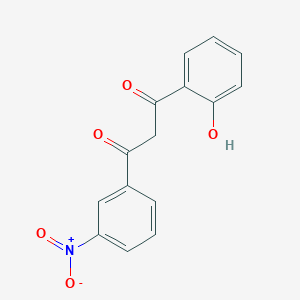

![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)

